N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide
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Overview
Description
N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide typically involves the reaction of 4-(methoxymethyl)-1,3-benzothiazole with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes .
Comparison with Similar Compounds
- N-[3-[[2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamoylamino]phenyl]prop-2-enamide
- N-[4-[4-[(3-fluorophenyl)methoxy]anilino]-7-[(3S)-tetrahydrofuran-3-yl]oxy-quinazolin-6-yl]prop-2-enamide
Comparison: Compared to these similar compounds, N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide is unique due to its specific benzothiazole core structure, which imparts distinct biological activities and chemical reactivity. Its methoxymethyl group also provides unique steric and electronic properties that influence its interactions with molecular targets .
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
N-[4-(methoxymethyl)-1,3-benzothiazol-2-yl]prop-2-enamide |
InChI |
InChI=1S/C12H12N2O2S/c1-3-10(15)13-12-14-11-8(7-16-2)5-4-6-9(11)17-12/h3-6H,1,7H2,2H3,(H,13,14,15) |
InChI Key |
YJPYSOGQLBLXTA-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C2C(=CC=C1)SC(=N2)NC(=O)C=C |
Origin of Product |
United States |
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